Tert-butyl 3,6-diazatricyclo[6.1.1.0,1,6]decane-3-carboxylate
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Overview
Description
Tert-butyl 3,6-diazatricyclo[6110,1,6]decane-3-carboxylate is a complex organic compound known for its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,6-diazatricyclo[6.1.1.0,1,6]decane-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the tert-butyl and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as automated synthesis and real-time monitoring are often employed to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,6-diazatricyclo[6.1.1.0,1,6]decane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 3,6-diazatricyclo[6.1.1.0,1,6]decane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of tert-butyl 3,6-diazatricyclo[6.1.1.0,1,6]decane-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate: This compound has a similar bicyclic structure but differs in the arrangement of its rings and functional groups.
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate: Another similar compound with a different bicyclic core, offering distinct chemical and physical properties.
Uniqueness
Tert-butyl 3,6-diazatricyclo[6.1.1.0,1,6]decane-3-carboxylate stands out due to its tricyclic structure, which imparts unique chemical reactivity and potential biological activities. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C13H22N2O2 |
---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
tert-butyl 3,6-diazatricyclo[6.1.1.01,6]decane-3-carboxylate |
InChI |
InChI=1S/C13H22N2O2/c1-12(2,3)17-11(16)14-4-5-15-8-10-6-13(15,7-10)9-14/h10H,4-9H2,1-3H3 |
InChI Key |
KCATUOYVQLEJAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC3CC2(C3)C1 |
Origin of Product |
United States |
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